molecular formula C16H8NNaO6 B12675171 Sodium 6-nitrophenanthro[3,4-D]-1,3-dioxole-5-carboxylate CAS No. 94213-68-0

Sodium 6-nitrophenanthro[3,4-D]-1,3-dioxole-5-carboxylate

Cat. No.: B12675171
CAS No.: 94213-68-0
M. Wt: 333.23 g/mol
InChI Key: IFCATRHBIOPSEC-UHFFFAOYSA-M
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Description

Sodium 6-nitrophenanthro[3,4-D]-1,3-dioxole-5-carboxylate is a chemical compound derived from the phenanthrene family It is known for its complex structure, which includes a nitrophenanthrene carboxylic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 6-nitrophenanthro[3,4-D]-1,3-dioxole-5-carboxylate typically involves the nitration of phenanthrene derivatives followed by carboxylation. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the correct substitution patterns on the phenanthrene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and carboxylation processes. These methods are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Sodium 6-nitrophenanthro[3,4-D]-1,3-dioxole-5-carboxylate undergoes various chemical reactions, including:

    Reduction: Reduction reactions can convert the nitro group to an amino group, significantly changing the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Conditions vary depending on the desired substitution, but may include the use of halogenating agents or nucleophiles under controlled temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce amino-substituted phenanthrene compounds.

Scientific Research Applications

Sodium 6-nitrophenanthro[3,4-D]-1,3-dioxole-5-carboxylate has several applications in scientific research:

    Chemistry: It is used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules are of interest for understanding its potential effects on living organisms.

    Medicine: Research into its pharmacological properties may reveal potential therapeutic uses or toxicological effects.

    Industry: Its unique chemical properties make it useful in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of Sodium 6-nitrophenanthro[3,4-D]-1,3-dioxole-5-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo metabolic activation, leading to the formation of reactive intermediates that interact with DNA and proteins. These interactions can result in various biological effects, including cytotoxicity and mutagenicity.

Comparison with Similar Compounds

Similar Compounds

    Aristolochic Acid I: 8-methoxy-6-nitrophenanthro[3,4-D]-1,3-dioxole-5-carboxylic acid.

    Aristolochic Acid II: 6-nitrophenanthro[3,4-D]-1,3-dioxole-5-carboxylic acid.

Uniqueness

Sodium 6-nitrophenanthro[3,4-D]-1,3-dioxole-5-carboxylate is unique due to its specific substitution pattern and the presence of a sodium ion

Properties

CAS No.

94213-68-0

Molecular Formula

C16H8NNaO6

Molecular Weight

333.23 g/mol

IUPAC Name

sodium;6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylate

InChI

InChI=1S/C16H9NO6.Na/c18-16(19)10-6-12-15(23-7-22-12)14-9-4-2-1-3-8(9)5-11(13(10)14)17(20)21;/h1-6H,7H2,(H,18,19);/q;+1/p-1

InChI Key

IFCATRHBIOPSEC-UHFFFAOYSA-M

Canonical SMILES

C1OC2=C(O1)C3=C(C(=C2)C(=O)[O-])C(=CC4=CC=CC=C43)[N+](=O)[O-].[Na+]

Origin of Product

United States

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